molecular formula C6H12OS B6222276 rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis CAS No. 2757961-61-6

rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis

Cat. No.: B6222276
CAS No.: 2757961-61-6
M. Wt: 132.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis: is a chiral compound with a cyclobutane ring substituted with a hydroxyl group and a methylsulfanyl group The compound’s stereochemistry is defined by the (1s,3s) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a 1,3-dihalide with a thiol in the presence of a base, followed by reduction to introduce the hydroxyl group. The reaction conditions often include:

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Temperature: Moderate temperatures ranging from 0°C to 50°C.

    Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    rac-(1r,3r)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, trans: A stereoisomer with different spatial arrangement of substituents.

    3-[(methylsulfanyl)methyl]cyclobutan-1-one: A ketone derivative with similar structural features.

    3-[(methylsulfanyl)methyl]cyclobutan-1-amine: An amine derivative with potential biological activity.

Uniqueness

rac-(1s,3s)-3-[(methylsulfanyl)methyl]cyclobutan-1-ol, cis is unique due to its specific stereochemistry and the presence of both hydroxyl and methylsulfanyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

2757961-61-6

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.